2-Morpholin-4-yl-cyclopentylamine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound has garnered interest due to its biological activity, particularly as a ligand for various receptors. The compound's systematic name reflects its structural components, which include a morpholine ring and a cyclopentylamine moiety.
The compound is classified under amines and is specifically noted for its dihydrochloride salt form, which enhances its solubility in aqueous environments. Its chemical formula is with a molecular weight of approximately 243.17 g/mol . The compound is cataloged under the CAS number 1965309-85-6, indicating its unique identification in chemical databases .
The synthesis of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride typically involves the reaction of cyclopentylamine with morpholine under controlled conditions. This reaction can be facilitated by using appropriate solvents and catalysts to optimize yield and purity.
This method allows for the efficient production of the compound while minimizing side reactions.
The molecular structure of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride features a morpholine ring connected to a cyclopentylamine group. The arrangement of atoms can be visualized using various molecular modeling software, which provides insights into its three-dimensional conformation.
This structural information is essential for understanding the compound's reactivity and interaction with biological targets.
2-Morpholin-4-yl-cyclopentylamine dihydrochloride can undergo various chemical reactions typical of amines:
These reactions are crucial for developing analogs that may exhibit improved pharmacological properties.
The physical properties of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride include:
Chemical properties include:
These properties are essential for handling, storage, and formulation in pharmaceutical applications.
2-Morpholin-4-yl-cyclopentylamine dihydrochloride has potential applications in several areas:
The construction of the hybrid morpholine-cyclopentylamine scaffold presents distinctive synthetic challenges due to the juxtaposition of two nitrogen-containing moieties with differing steric and electronic properties. Retrosynthetic analysis typically identifies two strategic pathways: (1) nucleophilic ring-opening of activated cyclopentane derivatives (e.g., epoxides or mesylates) by morpholine, or (2) reductive amination approaches connecting pre-functionalized cyclopentylamine intermediates with morpholine precursors [1] [7].
The nucleophilic substitution route commonly employs cyclopentene oxide or trans-1,2-cyclopentanediol derivatives as starting materials. Reaction with morpholine under acid or base catalysis yields the 2-morpholino-cyclopentanol intermediate, which undergoes subsequent functional group transformations to introduce the amine functionality. Key limitations include the potential for epimerization at stereocenters and the moderate nucleophilicity of morpholine, often necessitating elevated temperatures (>80°C) or microwave activation to achieve practical reaction rates.
Reductive amination strategies offer superior stereocontrol when chiral amines are employed. This approach typically involves condensation of a protected 2-amino-cyclopentanone with morpholine under dehydrating conditions, followed by stereoselective reduction of the imine intermediate. Catalytic hydrogenation (Pd/C, H₂) or borohydride reductions afford the cis/trans diastereomers with varying selectivity. Analytical data indicates that this method delivers higher overall yields (68-75%) compared to nucleophilic substitution routes (45-60%), though it requires additional protection/deprotection steps [1].
Table 1: Comparative Analysis of Scaffold Assembly Approaches
Synthetic Route | Key Intermediate | Reaction Conditions | Yield (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|---|
Nucleophilic Substitution | Cyclopentene oxide | Morpholine, EtOH, 80°C, 12h | 52 | 1:1 (racemic) |
Reductive Amination (NaBH₄) | N-Cbz-2-aminocyclopentanone | Morpholine, NaBH₄, THF, 0°C | 68 | 3.5:1 |
Catalytic Amination (Pd/dppf) | 2-Bromocyclopentylamine | Morpholine, Pd₂(dba)₃, dppf | 75 | >20:1 |
Critical purification challenges arise from the polar nature of both starting materials and products. Silica gel chromatography with ammonia/methanol/dichloromethane systems (e.g., 0.5-5% NH₄OH in MeOH/DCM) effectively separates the target amine from bis-alkylated byproducts. Crystallization from ethanol/water mixtures provides the free base in >99% purity as determined by HPLC-ELSD [1].
Pharmaceutical salt formation represents a critical transformation for enhancing physicochemical properties, with hydrochloride salts dominating approximately 29% of FDA-approved drug salts due to favorable solubility, stability, and crystallinity profiles [7]. The conversion of 2-morpholin-4-yl-cyclopentylamine to its dihydrochloride salt involves proton transfer thermodynamics governed by ΔpKa principles. Experimental data confirms that successful salt formation requires ΔpKa > 3 between the conjugate acid of the amine (pKa ≈ 9.5 for aliphatic amine) and HCl (pKa ≈ -7), satisfying the thermodynamic prerequisite for stable salt formation [7].
Solvent selection profoundly impacts crystal morphology, particle size distribution, and hydration state. Isopropanol (IPA) and ethanol produce fine needles prone to electrostatic aggregation, while acetone/water mixtures (4:1 v/v) yield rhombic crystals with superior flow properties. Counterintuitively, methanol generates solvated forms that desolvate unpredictably, making it unsuitable despite its polarity. Systematic screening reveals that ethanol-water (90:10) provides optimal crystallization kinetics, yielding non-hygroscopic plates with mean particle size D50 = 85 ± 12 μm suitable for filtration [7].
Crystallization dynamics were investigated via in situ FTIR and FBRM monitoring. Key findings include:
Table 2: Solvent System Influence on Salt Properties
Solvent System | Crystal Habit | Water Content (KF, %) | Hygroscopicity (25°C/75% RH) | Bulk Density (g/mL) |
---|---|---|---|---|
Ethanol-water (90:10) | Plates | 0.12 | <0.5% wt gain in 24h | 0.41 |
Acetone-water (4:1) | Rhombic | 0.08 | 0.8% wt gain in 24h | 0.38 |
IPA | Needles | 0.15 | 2.1% wt gain in 24h | 0.29 |
The dihydrochloride salt exhibits polymorphic stability with Form I (monoclinic P2₁/c) as the thermodynamically stable phase below 145°C. Accelerated stability studies (40°C/75% RH, 6 months) confirm no form conversion or degradation when packaged with desiccant [7].
The chiral cyclopentylamine core demands precise stereochemical control, particularly for pharmaceutical applications where enantiopurity directly impacts biological activity and safety profiles. Enantioselective C–H functionalization has emerged as a transformative methodology for direct introduction of chirality into amine scaffolds. Two complementary catalytic paradigms enable stereocontrol:
1) Enantiodetermining Hydrogen Atom Transfer (HAT): Chiral metalloradical catalysts generate constrained radical intermediates that undergo stereoretentive functionalization. Cobalt(III)-porphyrin complexes with bridged chiral ligands (e.g., structure 3 in search results) facilitate enantioselective amination of benzylic C–H bonds with up to 98% ee. Kinetic studies reveal the radical formation step as enantiodecisive, with the chiral cavity stabilizing facial chirality through non-covalent interactions [4].
2) Radical Capture with Chiral Nickel Complexes: Photocatalytic HAT generates prochiral alkyl radicals that undergo enantioselective coupling with aryl halides via nickel catalysis. Bis(oxazoline) ligands (e.g., L6) provide optimal steric and electronic environments for controlling the stereodefining radical rebound step. This system achieves α-arylation of protected cyclopentylamine derivatives with 90% ee and 71% yield under continuous flow conditions [8] [9].
Diastereoselective functionalization leverages existing stereocenters to control new chiral element formation. Research demonstrates that N-protected 2-morpholin-4-yl-cyclopentylamine derivatives undergo highly diastereoselective α-alkylation (>20:1 dr) when deprotonated with LDA at -78°C and quenched with electrophiles. The stereochemical outcome arises from conformational locking of the enolate through coordination of lithium to the morpholine oxygen, directing electrophilic attack from the less hindered convex face [4].
Table 3: Performance Metrics for Stereoselective Catalytic Systems
Catalytic System | Reaction Type | Key Ligand/Catalyst | ee (%) | dr | Turnover Number |
---|---|---|---|---|---|
Co(III)-Porphyrin | C–H Amination | Bridged porphyrin 3 | 95-98 | N/A | 220 |
Ni(II)/Bis(oxazoline)-Photoredox | C–H Arylation | L6 | 88-90 | N/A | 150 |
Pd(0)/Chiral Phosphine | Allylic Alkylation | (R)-BINAP | 94 | N/A | 350 |
Lithium Enolate Control | α-Alkylation | None (substrate-directed) | N/A | >20:1 | N/A |
Practical limitations persist for industrial implementation, including catalyst costs (particularly for noble metal systems), sensitivity to trace oxygen in radical processes, and the requirement for specialized equipment in photoredox applications. Future development focuses on earth-abundant metal catalysts and immobilized systems enabling continuous recycling [4] [8].
The transition from batch to continuous manufacturing addresses critical limitations in scaling morpholine-cyclopentylamine derivatives, particularly for hazardous intermediates and photoredox steps. Plug flow reactors (PFRs) provide superior performance over batch and CSTR systems for gas-liquid transformations like catalytic reductive amination, achieving space-time yields 3-5× higher due to precise control over hydrogen partial pressure and elimination of mass transfer limitations [5] [9].
A representative continuous process for 2-morpholin-4-yl-cyclopentylamine dihydrochloride integrates three flow modules:
Key operational advantages observed during technology transfer:
Table 4: Flow Reactor Performance Comparison for Critical Steps
Reaction Step | Reactor Type | Residence Time (min) | Productivity (kg/h/L) | Improvement vs. Batch |
---|---|---|---|---|
Ring-Opening Amination | Corning AFR™ | 30 | 0.82 | 3.1× yield |
Photoredox C–H Arylation | Vapourtec E-series | 45 | 0.18 | 1.4× ee consistency |
Dihydrochloride Formation | Mixed-Suspension CSTR | 120 | 0.35 | 50% reduction in solvent |
Scalability considerations favor numbering up over scaling out: parallel operation of 20 microreactor channels (internal volume = 15 mL each) achieves production scale >200 kg/month with minimal deviation from lab kinetics. Crucially, the small reactor volumes (<100 mL per module) enhance process safety by limiting the inventory of hazardous intermediates [5] [9]. Economic analysis indicates 65% reduction in CapEx and 30% lower operating costs versus batch alternatives at commercial scale, primarily through reduced reactor volumes, lower solvent consumption, and automation of workup procedures [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1